Azacyclotridecan-2-one;azepan-2-one;hexane-1,6-diamine;hexanedioic acid
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Overview
Description
Azacyclotridecan-2-one, azepan-2-one, hexane-1,6-diamine, and hexanedioic acid are organic compounds with significant applications in various fields. Azepan-2-one, commonly referred to as caprolactam, is a precursor to nylon-6 . Hexane-1,6-diamine and hexanedioic acid are key monomers in the production of nylon-6,6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azacyclotridecan-2-one: This compound can be synthesized from butadiene through a series of reactions. Butadiene is trimerized with a Ziegler-Natta catalyst to form 1,5,9-cyclododecatriene, which is then hydrogenated to cyclododecane.
Azepan-2-one: Caprolactam is produced from cyclohexanone, which is oxidized to cyclohexanone oxime.
Hexane-1,6-diamine: This compound is typically synthesized by the hydrogenation of adiponitrile.
Hexanedioic acid:
Industrial Production Methods
Azacyclotridecan-2-one: Industrially, it is produced via the trimerization of butadiene followed by hydrogenation and subsequent reactions.
Azepan-2-one: Caprolactam is produced on a large scale through the Beckmann rearrangement of cyclohexanone oxime.
Hexane-1,6-diamine: Industrial production involves the hydrogenation of adiponitrile.
Hexanedioic acid: Adipic acid is produced industrially by the oxidation of cyclohexane.
Chemical Reactions Analysis
Types of Reactions
Azacyclotridecan-2-one: Undergoes polymerization to form nylon-12.
Azepan-2-one: Undergoes polymerization to form nylon-6.
Hexane-1,6-diamine: Reacts with hexanedioic acid to form nylon-6,6.
Hexanedioic acid: Reacts with hexane-1,6-diamine to form nylon-6,6.
Common Reagents and Conditions
Azacyclotridecan-2-one: Polymerization can be initiated with cationic or anionic initiators.
Azepan-2-one: Polymerization is typically carried out under heat and pressure.
Hexane-1,6-diamine: Hydrogenation of adiponitrile is carried out under high pressure and temperature.
Hexanedioic acid: Oxidation of cyclohexane is carried out with nitric acid.
Major Products Formed
Scientific Research Applications
Azacyclotridecan-2-one, azepan-2-one, hexane-1,6-diamine, and hexanedioic acid have numerous applications in scientific research:
Mechanism of Action
The mechanism of action for these compounds primarily involves their polymerization to form long-chain polymers. For example, azacyclotridecan-2-one undergoes ring-opening polymerization to form nylon-12 . The molecular targets and pathways involved in these reactions include the activation of monomers by initiators and the propagation of polymer chains .
Comparison with Similar Compounds
Azacyclotridecan-2-one: Similar to caprolactam but forms nylon-12 instead of nylon-6.
Azepan-2-one: Similar to azacyclotridecan-2-one but forms nylon-6.
Hexane-1,6-diamine: Similar to other diamines but specifically reacts with hexanedioic acid to form nylon-6,6.
Hexanedioic acid: Similar to other dicarboxylic acids but specifically reacts with hexane-1,6-diamine to form nylon-6,6.
List of Similar Compounds
Azacyclotridecan-2-one: Caprolactam.
Azepan-2-one: Azacyclotridecan-2-one.
Hexane-1,6-diamine: Other diamines such as ethylenediamine.
Hexanedioic acid: Other dicarboxylic acids such as succinic acid.
Properties
CAS No. |
51365-12-9 |
---|---|
Molecular Formula |
C30H60N4O6 |
Molecular Weight |
572.8 g/mol |
IUPAC Name |
azacyclotridecan-2-one;azepan-2-one;hexane-1,6-diamine;hexanedioic acid |
InChI |
InChI=1S/C12H23NO.C6H16N2.C6H11NO.C6H10O4/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h1-11H2,(H,13,14);1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) |
InChI Key |
QLEHEMBVXVTEER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)NCCCCC1.C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |
Related CAS |
51365-12-9 |
Origin of Product |
United States |
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